2,3,4,4',5-Pentabromodiphenyl ether
Overview
Description
2,3,4,4',5-Pentabromodiphenyl ether is a useful research compound. Its molecular formula is C12H5Br5O and its molecular weight is 564.7 g/mol. The purity is usually 95%.
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Biological Activity
2,3,4,4',5-Pentabromodiphenyl ether (BDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), which have been widely used as flame retardants in various consumer products. This compound has garnered significant attention due to its potential biological activities and associated health risks. This article synthesizes findings from diverse sources to present a comprehensive overview of the biological activity of BDE-99.
BDE-99 is characterized by its complex bromination pattern, which significantly influences its biological interactions and toxicity. The chemical formula for BDE-99 is . The unique arrangement of bromine atoms contributes to its persistence in the environment and bioaccumulation in living organisms.
Property | Value |
---|---|
Chemical Formula | C₁₂H₅Br₅O |
Molecular Weight | 485.77 g/mol |
Bromination Pattern | Pentabrominated |
Persistence | Highly persistent |
Toxicological Effects
Research indicates that BDE-99 exhibits a variety of toxicological effects across different biological systems:
- Endocrine Disruption : BDE-99 has been shown to interact with thyroid hormone pathways, potentially leading to thyroid dysfunction. A nested case-control study found associations between PBDE levels and an increased risk of papillary thyroid cancer (PTC), particularly in women .
- Immunotoxicity : Studies on avian species, such as Japanese quail, have demonstrated that exposure to BDE-99 can disrupt immune system development. For instance, a one-time injection of BDE-99 into quail yolks resulted in morphological changes in the bursa of Fabricius, indicating impaired immune function .
- Reproductive Toxicity : Animal studies have reported adverse reproductive outcomes associated with BDE-99 exposure. These include reduced fertility and developmental abnormalities in offspring. The U.S. Environmental Protection Agency's toxicological review highlighted oral reproductive/developmental toxicity studies that showed significant effects at various dose levels .
Case Studies
Several case studies have illustrated the implications of BDE-99 exposure:
- Human Biomonitoring : A study assessing median PBDE concentrations in human biological media revealed concerning levels of BDE-99 in maternal and fetal sera, indicating potential transplacental transfer and fetal exposure .
- Environmental Impact : Research has documented the bioaccumulation of BDE-99 in aquatic ecosystems, leading to higher concentrations in top predators. This bioaccumulation raises concerns about food web dynamics and ecological health .
The mechanisms by which BDE-99 exerts its biological effects are multifaceted:
- Aryl Hydrocarbon Receptor (AhR) Activation : BDE-99 can activate AhR pathways, which are involved in various physiological processes including immune responses and endocrine regulation .
- Oxidative Stress Induction : Exposure to BDE-99 has been linked to increased oxidative stress markers in cells, contributing to cellular damage and apoptosis .
- Alteration of Gene Expression : Studies have shown that BDE-99 can alter the expression of genes involved in metabolism and detoxification processes, potentially leading to increased susceptibility to other environmental toxins .
Summary of Research Findings
A summary table below encapsulates key findings from various studies regarding the biological activity of BDE-99:
Properties
IUPAC Name |
1,2,3,4-tetrabromo-5-(4-bromophenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Br5O/c13-6-1-3-7(4-2-6)18-9-5-8(14)10(15)12(17)11(9)16/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNAUTSNWPPDSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C(=C2Br)Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Br5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879926 | |
Record name | BDE-114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446254-77-9 | |
Record name | 2,3,4,4',5-Pentabromodiphenyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BDE-114 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10879926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,4',5-PENTABROMODIPHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5F5O4058E8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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